4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound belonging to the class of trifluoromethyl ketones. It has been investigated as a potential lead compound for the development of cholesterol ester transfer protein (CETP) inhibitors. [] CETP plays a crucial role in the transfer of cholesteryl esters between different lipoprotein particles in the blood plasma, and inhibiting its activity has been identified as a potential strategy for treating dyslipidemia and cardiovascular diseases.
The synthesis of 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide is described as a multi-step process involving the optimization of diphenylpyridylethanamine (DPPE) and triphenylethanamine (TPE) series of CETP inhibitors. [] The synthetic strategy involves the introduction of polar groups at the N-terminus position in the DPPE series to improve potency and pharmaceutical properties while maintaining safety, efficacy, and pharmacokinetic (PK) profile. This structure-activity relationship observed in the DPPE series was then applied to the corresponding analogs in the more potent TPE series. Further optimization of this series led to the identification of the target compound. []
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide acts as a CETP inhibitor. [] CETP facilitates the exchange of cholesteryl esters from high-density lipoprotein (HDL) to triglyceride-rich lipoproteins, such as very-low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL). By inhibiting CETP activity, this compound is designed to increase HDL cholesterol levels and reduce VLDL and LDL cholesterol levels, thereby potentially reducing the risk of cardiovascular disease. []
The primary application explored for 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide is in the field of cardiovascular disease. It has been investigated as a potential therapeutic agent for treating dyslipidemia, a condition characterized by abnormal levels of lipids (cholesterol and triglycerides) in the blood. [] By inhibiting CETP activity, it aims to improve the lipid profile and potentially reduce the risk of cardiovascular events.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9